

# Application Notes & Protocols: Development of Sakacin P-Based Antimicrobial Films for Packaging

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## Compound of Interest

Compound Name: *Sakacin P*

Cat. No.: *B235339*

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These application notes provide a comprehensive overview and detailed protocols for the development of antimicrobial films based on **sakacin P**, a bacteriocin produced by *Lactobacillus sakei*. The information compiled is intended to guide researchers through the process of producing and purifying **sakacin P**, fabricating antimicrobial films, and characterizing their properties for food packaging applications.

## Introduction

Food safety and preservation are critical concerns in the food industry. Microbial contamination is a primary cause of food spoilage and foodborne illnesses, leading to significant economic losses and public health issues. Antimicrobial packaging is an innovative approach to extend the shelf-life and maintain the quality of food products by inhibiting the growth of spoilage and pathogenic microorganisms.<sup>[1]</sup>

Bacteriocins, such as **sakacin P**, are ribosomally synthesized antimicrobial peptides produced by bacteria.<sup>[2]</sup> **Sakacin P**, produced by certain strains of *Lactobacillus sakei*, exhibits potent antimicrobial activity, particularly against *Listeria monocytogenes*, a major foodborne pathogen.<sup>[3][4]</sup> Incorporating **sakacin P** into biodegradable packaging films offers a promising strategy for developing active food packaging systems that can enhance food safety and quality.<sup>[1]</sup> This

document outlines the key experimental procedures for the development and evaluation of these antimicrobial films.

## Data Presentation

### Antimicrobial Activity of Sakacin P

The following table summarizes the inhibitory spectrum of **sakacin P** against various microorganisms. The activity is often measured in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing complete inhibition of the indicator microorganism.

| Indicator Microorganism | Strain  | Inhibition Spectrum | Reference           |
|-------------------------|---------|---------------------|---------------------|
| Listeria monocytogenes  | Scott A | High                | <a href="#">[5]</a> |
| Listeria innocua        | -       | High                | <a href="#">[3]</a> |
| Enterococcus faecalis   | -       | Moderate            | <a href="#">[1]</a> |
| Staphylococcus aureus   | -       | Moderate            | <a href="#">[1]</a> |
| Escherichia coli        | -       | Low/None            | <a href="#">[6]</a> |
| Pseudomonas aeruginosa  | -       | Low/None            | <a href="#">[6]</a> |

### Mechanical and Barrier Properties of Antimicrobial Films

The incorporation of antimicrobial agents can influence the physical properties of packaging films. The following table presents typical data for chitosan and agar-based films, which can serve as a baseline for the development of **sakacin P**-incorporated films. Specific data for **sakacin P**-loaded films is an area of ongoing research.

| Film Composition  | Tensile Strength (MPa) | Elongation at Break (%) | Water Vapor Permeability (g·m/m <sup>2</sup> ·s·Pa) | Reference |
|---|------------------------|-------------------------|---|-----------|
| Chitosan  | 20.8 ± 1.2             | 12.7 ± 0.8              | 2.18 ± 0.02 x 10 <sup>-9</sup>                      | [7]       |
| Chitosan + 3% Montmorillonite + 2% Pomegranate Rind Extract | 32.5 ± 1.5             | 17.0 ± 1.1              | 1.63 ± 0.03 x 10 <sup>-9</sup>                      | [7]       |
| Agar (Control)  | 23.80 ± 0.42           | 3.25 ± 0.39             | 1.06 x 10 <sup>-10</sup>                            | [8]       |
| Agar + 75% L. sakei extract                                 | 77.18 ± 0.36           | 2.20 ± 0.35             | 0.11 x 10 <sup>-10</sup>                            | [8]       |

## Experimental Protocols

### Production and Purification of Sakacin P

This protocol describes the optimized production of **sakacin P** from *Lactobacillus sakei* and its subsequent purification.

#### 3.1.1. Optimization of **Sakacin P** Production

- Microorganism and Culture Conditions:
  - Inoculate *Lactobacillus sakei* subsp. *sakei* 2a in MRS broth.[5]
  - For optimal bacteriocin production, supplement the MRS broth with 5.5 g/L glucose and 1.05% Tween 20.[9]
  - Adjust the initial pH of the medium to 6.28.[9]
  - Incubate the culture at 25°C for 18-20 hours.[9][10]
- Protocol:
  - Prepare the modified MRS broth as described above.

- Inoculate with a 1% (v/v) overnight culture of *L. sakei*.[\[5\]](#)
- Incubate at 25°C for 18-20 hours without agitation.[\[9\]](#)[\[10\]](#)
- Harvest the culture supernatant by centrifugation at 10,000 x g for 15 minutes at 4°C.[\[5\]](#)
- The cell-free supernatant contains the crude **sakacin P**.

### 3.1.2. Purification of **Sakacin P**

This protocol utilizes a multi-step chromatography process to obtain purified **sakacin P**.[\[2\]](#)

- Materials:
  - Ammonium sulfate
  - 0.1 M Sodium acetate buffer (pH 4.4) with 7 M urea
  - 20 mM Sodium phosphate buffer (pH 5.8) with 1 M NaCl
  - SP Sepharose Fast Flow column
  - Octyl Sepharose 4 Fast Flow column
  - Reversed-phase HPLC column (e.g., PepRPC HR 5/5)
- Protocol:
  - Ammonium Sulfate Precipitation:
    - To the cell-free supernatant, add ammonium sulfate to 70% saturation and stir overnight at 4°C.[\[11\]](#)
    - Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.[\[11\]](#)
    - Resuspend the pellet in a minimal volume of 0.1 M sodium acetate buffer (pH 4.4) with 7 M urea.[\[2\]](#)
  - Cation Exchange Chromatography:

- Load the resuspended pellet onto an SP Sepharose Fast Flow column equilibrated with 0.1 M sodium acetate buffer (pH 4.4) with 7 M urea.[\[2\]](#)
- Wash the column sequentially with the same buffer containing decreasing concentrations of urea (4 M and 1 M), followed by the buffer without urea.[\[2\]](#)
- Elute the bound bacteriocin with 20 mM sodium phosphate buffer (pH 5.8) containing 1 M NaCl.[\[2\]](#)
- Hydrophobic Interaction Chromatography:
  - Apply the eluted fractions to an Octyl Sepharose 4 Fast Flow column.
  - Elute with a decreasing salt gradient or an increasing organic solvent gradient.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
  - Further purify the active fractions using a reversed-phase HPLC column with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.[\[12\]](#)

## Fabrication of Sakacin P-Based Antimicrobial Films

The solvent casting method is a common and straightforward technique for preparing biodegradable antimicrobial films.[\[13\]](#)[\[14\]](#)

- Materials:
  - Chitosan powder
  - Glacial acetic acid
  - Glycerol (plasticizer)
  - Purified **sakacin P** solution
  - Petri dishes or other suitable casting surfaces
- Protocol:

- Preparation of Chitosan Solution:
  - Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous solution of glacial acetic acid with continuous stirring for several hours until complete dissolution.[\[14\]](#)
- Incorporation of **Sakacin P** and Plasticizer:
  - Add glycerol to the chitosan solution to a final concentration of 1% (w/v) and stir for 30 minutes.
  - Add the purified **sakacin P** solution to the chitosan-glycerol mixture to achieve the desired final concentration (e.g., 1000 AU/g of film-forming solution). Stir for another 30 minutes to ensure homogeneous distribution.
- Casting and Drying:
  - Pour a specific volume of the film-forming solution onto a level casting surface (e.g., 20 mL in a 90 mm Petri dish).[\[14\]](#)
  - Dry the films in a ventilated oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until the solvent has completely evaporated.[\[13\]](#)
  - Carefully peel the dried films from the casting surface.

## Characterization of Antimicrobial Films

### 3.3.1. Antimicrobial Activity Assay

The agar well diffusion method is widely used to assess the antimicrobial activity of the films.

- Protocol:
  - Prepare an overnight culture of the indicator microorganism (e.g., *Listeria monocytogenes*).
  - Prepare agar plates (e.g., MRS agar for lactic acid bacteria, Tryptic Soy Agar for others) and allow them to solidify.

- Prepare a lawn of the indicator microorganism by spreading a diluted culture onto the surface of the agar plates.
- Cut circular discs (e.g., 6 mm diameter) from the **sakacin P**-incorporated film and the control film (without **sakacin P**).
- Place the film discs onto the surface of the inoculated agar plates.
- Incubate the plates under appropriate conditions for the indicator microorganism (e.g., 37°C for 24 hours).
- Measure the diameter of the inhibition zone around the film discs.

### 3.3.2. Mechanical Properties Testing

The tensile strength and elongation at break are key indicators of the film's mechanical performance.

- Apparatus: Universal Testing Machine (UTM)
- Protocol:
  - Cut the film samples into dumbbell shapes according to standard methods (e.g., ASTM D882).
  - Condition the samples at a specific relative humidity and temperature (e.g., 50% RH, 25°C) for 48 hours prior to testing.
  - Mount the sample in the grips of the UTM.
  - Apply a constant rate of extension until the film breaks.
  - Record the maximum load and the elongation at the point of rupture.
  - Calculate the tensile strength (TS) and elongation at break (EAB) using the following formulas:
    - $TS \text{ (MPa)} = \text{Maximum Load (N)} / \text{Initial Cross-sectional Area (m}^2\text{)}$

- $EAB (\%) = (\text{Final Length} - \text{Initial Length}) / \text{Initial Length} \times 100$

### 3.3.3. Water Vapor Permeability (WVP) Testing

WVP is a critical parameter for food packaging films as it determines the moisture exchange between the food and the surrounding environment.

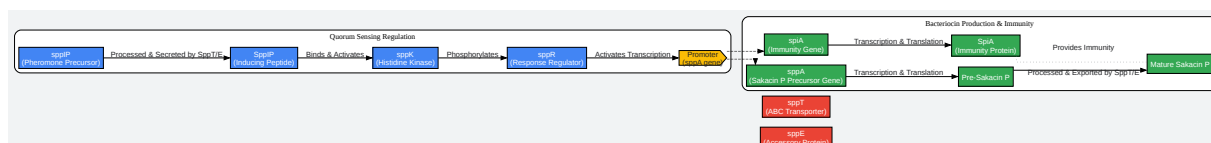
- Apparatus: Permeability cups, desiccator with a saturated salt solution to maintain a specific relative humidity.
- Protocol:
  - Place a desiccant (e.g., anhydrous calcium chloride) inside the permeability cup.
  - Seal the opening of the cup with the film sample, ensuring an airtight seal.
  - Weigh the entire assembly.
  - Place the cup in a desiccator with a controlled relative humidity (e.g., 75% RH using a saturated NaCl solution) and temperature.
  - Periodically weigh the cup to determine the rate of water vapor transmission through the film.
  - Calculate the Water Vapor Transmission Rate (WVTR) from the slope of the weight gain versus time plot.
  - Calculate the Water Vapor Permeability (WVP) using the following formula:
    - $WVP (g \cdot m / m^2 \cdot s \cdot Pa) = (WVTR \times \text{Film Thickness}) / \Delta P$
    - where  $\Delta P$  is the partial pressure difference of water vapor across the film.

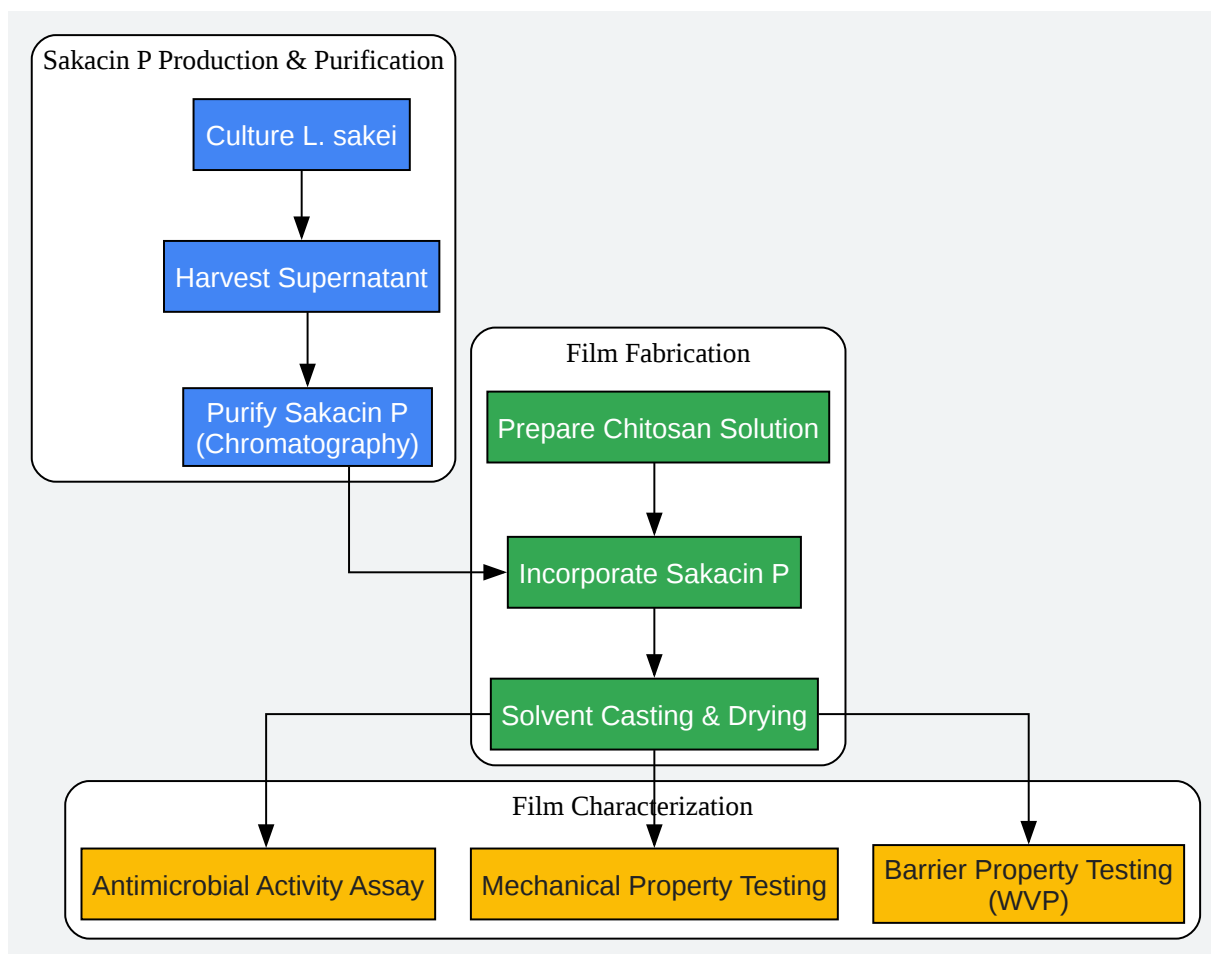
## Visualizations

### Sakacin P Production Signaling Pathway

The production of **sakacin P** is regulated by a quorum-sensing mechanism involving a three-component regulatory system encoded by the *spp* gene cluster.<sup>[1]</sup>







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